molecular formula C9H12N2O6 B159358 AMOA NON-NMDA GLUTAMATE RE CAS No. 131417-68-0

AMOA NON-NMDA GLUTAMATE RE

Numéro de catalogue: B159358
Numéro CAS: 131417-68-0
Poids moléculaire: 244.20 g/mol
Clé InChI: OKLRJJIBPYTEDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is a chemical compound known for its role as a non-NMDA glutamate receptor antagonist. It is primarily used in scientific research to study synaptic transmission and neurological disorders . This compound is a derivative of isoxazole and is structurally related to other amino acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AMOA NON-NMDA GLUTAMATE RE involves several steps. One common method includes the reaction of 3-methyl-4-isoxazolecarboxylic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications in research. large-scale synthesis can be achieved using automated synthesis machines that follow the same principles as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Pharmacological Research

AMOA is utilized extensively in pharmacological studies to explore glutamate receptor function and signaling pathways. Its unique properties allow researchers to investigate synaptic plasticity and excitatory neurotransmission. Notably, AMOA has been shown to shift the dose-response curve for kainate-induced currents to the right, indicating its antagonistic role at low concentrations of AMPA (6 µM) with an IC₅₀ value of 160 µM, while at higher concentrations (100 µM), it potentiates receptor activity with an IC₅₀ value of 88 µM.

Neuroscience Applications

In neuroscience, AMOA's ability to modulate AMPA receptor currents has been linked to significant changes in synaptic responses. This modulation can be pivotal in studying conditions related to excitatory neurotransmission. For instance, research indicates that blockade of AMPA receptors can decrease neuronal responses to trigeminovascular activation, suggesting potential therapeutic targets for conditions like migraines .

Therapeutic Potential

The dual action of AMOA makes it a candidate for therapeutic applications in various central nervous system (CNS) disorders. Its antagonistic properties could be beneficial in treating excitotoxicity-related conditions, where excessive glutamate activity leads to neuronal damage. Moreover, the compound's selective interaction with non-NMDA receptors allows for targeted therapeutic strategies without affecting NMDA receptor pathways.

Case Studies and Experimental Findings

  • Synaptic Plasticity : Studies utilizing Xenopus oocytes have demonstrated that AMOA can significantly influence synaptic plasticity by altering the dynamics of AMPA receptor-mediated currents. The compound's ability to inhibit low concentrations of AMPA while potentiating higher concentrations suggests a nuanced role in modulating synaptic strength .
  • Traumatic Injury Recovery : Research on traumatic spinal cord injuries has highlighted the role of non-NMDA ionotropic glutamate receptors in recovery processes. Co-administration of AMOA with other receptor blockers has shown improved functional recovery post-injury, indicating its potential utility in neuroprotective strategies .
  • Pain Modulation : In studies focused on cephalic pain, the administration of AMOA has resulted in decreased neuronal activation in response to pain stimuli, supporting its potential as an analgesic agent through modulation of non-NMDA receptor activity .

Comparative Analysis with Other Compounds

To better understand the unique properties of AMOA, it is useful to compare it with other known glutamate receptor modulators:

Compound NameTypeMechanismUnique Features
AMPAAgonistActivates AMPA receptorsEssential for fast synaptic transmission
KainateAgonistActivates kainate receptorsInvolved in excitatory neurotransmission
NMDAAgonistActivates NMDA receptorsCritical for synaptic plasticity
PerampanelAntagonistNon-competitive antagonist at AMPA receptorsUsed in epilepsy treatment
AMOA AntagonistExhibits both antagonistic and agonistic effectsUnique dual action on AMPA receptors

Mécanisme D'action

The compound exerts its effects by acting as a non-NMDA glutamate receptor antagonist. It binds to the receptor and inhibits the action of glutamate, a neurotransmitter. This inhibition prevents the excitatory signals from being transmitted, which is useful in studying neurological disorders and potential treatments .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is unique due to its specific binding affinity and inhibitory effects on non-NMDA glutamate receptors. This makes it particularly valuable in research focused on synaptic transmission and neurological disorders .

Activité Biologique

AMOA (2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionate) is a synthetic compound that primarily acts as an antagonist at non-N-methyl-D-aspartate (non-NMDA) glutamate receptors, particularly AMPA receptors. This article explores the biological activity of AMOA, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C₉H₁₂N₂O₆
  • Molecular Weight : 244.2 g/mol
  • Structure : Features an isoxazole ring and a carboxymethoxy group, contributing to its unique pharmacological profile.

AMOA exhibits a dual action on AMPA receptors, which is crucial for understanding its biological activity:

  • Antagonistic Effect : At low concentrations of AMPA (6 µM), AMOA inhibits receptor activity with an IC₅₀ value of 160 µM.
  • Agonistic Effect : At higher concentrations of AMPA (100 µM), AMOA potentiates receptor activity with an IC₅₀ value of 88 µM.

This dual mechanism suggests that the biological effects of AMOA can vary significantly depending on the concentration of glutamate present in the environment .

Xenopus Oocyte Model

The biological activity of AMOA has been extensively studied using Xenopus oocytes as a model system. Key findings include:

  • Dose-Response Curves : AMOA shifts the dose-response curve for kainate-induced currents to the right, indicating its antagonistic role .
  • Ion Permeability : Non-NMDA receptors activated by AMPA and kainate have been shown to be either Ca²⁺ permeable or impermeable depending on the receptor subtype expressed. This indicates a complex interplay between receptor types and their physiological roles in synaptic transmission .

Spinal Cord Injury Research

Research has demonstrated that non-NMDA ionotropic glutamate receptors play a significant role in the pathophysiology of spinal cord injuries. In studies where AMOA was applied alongside NMDA receptor antagonists, significant improvements in recovery were observed:

  • Functional Recovery : The combination of NMDA receptor blockers with AMPA/kainate receptor blockers like CNQX resulted in enhanced recovery of compound action potential (CAP) amplitude post-injury . This suggests that targeting non-NMDA receptors with compounds like AMOA could have therapeutic benefits in neuroprotective strategies.

Data Table: Summary of Biological Activity

PropertyValue/Description
Molecular FormulaC₉H₁₂N₂O₆
Molecular Weight244.2 g/mol
Antagonistic IC₅₀ (low AMPA)160 µM
Agonistic IC₅₀ (high AMPA)88 µM
Dose-response ShiftRight shift for kainate currents
Model UsedXenopus oocytes

Implications for Therapeutics

The unique pharmacological profile of AMOA suggests potential applications in treating conditions related to excitatory neurotransmission dysregulation, such as:

  • Neuropathic Pain : By modulating synaptic plasticity through its effects on AMPA receptors, AMOA may help alleviate pain associated with nerve injuries.
  • Neurodegenerative Diseases : Given its ability to influence synaptic transmission, further research into AMOA could lead to novel therapies for diseases characterized by excitotoxicity, such as Alzheimer's disease.

Propriétés

IUPAC Name

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLRJJIBPYTEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926613
Record name 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130146-18-8, 131417-68-0
Record name 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.